Product packaging for a-Glucametacin(Cat. No.:CAS No. 871014-84-5)

a-Glucametacin

Cat. No.: B120945
CAS No.: 871014-84-5
M. Wt: 518.9 g/mol
InChI Key: LGAJOMLFGCSBFF-OLXDQKQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

In Vitro Pharmacological Characterization

In vitro studies are fundamental in elucidating the mechanism of action of a drug candidate. databiotech.co.il For a-Glucametacin, these have centered on its anti-inflammatory effects at a cellular level and its interaction with key enzymes.

Cellular Models for Anti-inflammatory Efficacy Assessment

The anti-inflammatory properties of this compound have been investigated using various cellular models. These models are crucial for understanding how the compound modulates inflammatory responses at a cellular level. mdpi.com For instance, studies have utilized models of inflammation induced by bacterial cell walls to assess the efficacy of NSAIDs like this compound. nih.gov In such models, the drug's ability to inhibit inflammatory processes is quantified. nih.gov

Furthermore, research has explored the impact of NSAIDs on cellular proliferation in tissues like the duodenal mucosa. nih.gov In one study, the antimitotic activity of this compound was evaluated by measuring the incorporation of tritiated thymidine (B127349) into DNA, providing insights into its effects on cell division. nih.gov The use of lipopolysaccharide (LPS)-induced RAW264.7 cells is another common model to study the anti-inflammatory effects of NSAID conjugates, where the suppression of inflammatory mediators like IL-6 and TNF-α is measured. mdpi.com

Enzyme Assays for Target Specificity and Potency

Enzyme assays are critical for determining a drug's specificity and potency against its molecular targets. databiotech.co.ilanilocus.com For NSAIDs like this compound, the primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. patsnap.com These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. patsnap.com

Inhibition of COX enzymes is a hallmark of NSAID activity. patsnap.com Studies on related compounds have shown that it is possible to design NSAID conjugates with high selectivity for COX-2 over COX-1, which can be a desirable trait. mdpi.com The inhibitory concentration (IC50) values are determined in these assays to quantify the potency of the compound. For example, a novel NSAID conjugate demonstrated an IC50 of 0.11 µM for COX-2 and 2.54 µM for COX-1, indicating significant selectivity. mdpi.com

In Vivo Efficacy Studies in Animal Models of Inflammatory Conditions

Animal models are indispensable for evaluating the therapeutic potential of drug candidates in a living organism before human trials. nih.govismni.org this compound has been tested in various animal models of inflammatory diseases and pain.

Models of Rheumatoid Arthritis and Osteoarthritis

Animal models of rheumatoid arthritis and osteoarthritis are used to assess the anti-arthritic potential of new compounds. mdpi.comnih.gov For rheumatoid arthritis, models like collagen-induced arthritis and adjuvant arthritis in rats are commonly employed. ismni.org In the context of osteoarthritis, surgically induced models in animals like dogs and sheep, as well as spontaneous models in guinea pigs, are utilized to study disease progression and the effects of therapeutic agents. openaccessjournals.com Research indicates that monocytes and the cytokines they release play a significant role in the pathogenesis of osteoarthritis in these models. mdpi.com

Evaluation in Acute and Chronic Pain Models

The analgesic effects of this compound have been evaluated in both acute and chronic pain models. google.com Acute pain models often involve inducing a transient pain state, such as through the injection of inflammatory agents like carrageenan or acetic acid. nih.govmdpi.com For example, the acetic acid-induced writhing test is a common method to assess peripheral analgesic effects. mdpi.com Chronic pain models, on the other hand, aim to mimic long-lasting pain conditions, including those with a neuropathic component. frontiersin.org

One study evaluated the antiexudative activity of this compound in an edemogenic test, where an acute inflammatory reaction was induced by subcutaneous implantation of a flogogenous agent. nih.gov Another model used is the granuloma inhibition assay to assess chronic anti-inflammatory activity. nih.gov

Comparative Studies with Reference NSAIDs in Preclinical Settings

To understand the relative efficacy of a new drug, it is often compared to existing standard treatments. nih.gov this compound has been compared with other NSAIDs in preclinical studies.

In one study, the antiexudative and antiproliferative activities of this compound were compared to sulindac (B1681787), ibuprofen, and naproxen (B1676952). nih.gov In the edemogenic test, naproxen was found to be the most potent, followed by sulindac, ibuprofen, and then this compound in inhibiting the exudative response. nih.gov In terms of antimitotic activity, sulindac showed the highest effect, followed by ibuprofen, naproxen, and this compound. nih.gov Another study compared the effects of this compound with mefenamic acid and metiazinic acid on inflammatory responses. medkoo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27ClN2O8 B120945 a-Glucametacin CAS No. 871014-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19-,21-,22-,23-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAJOMLFGCSBFF-OLXDQKQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@@H]4[C@H]([C@@H]([C@H](O[C@@H]4O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518704
Record name 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871014-84-5
Record name 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Pharmacology of A Glucametacin: Mechanistic Insights

Cyclooxygenase Isoform Inhibition Studies

The central mechanism of α-Glucametacin's anti-inflammatory activity is its interaction with the cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostanoids, a class of lipid compounds that are pivotal in mediating inflammation, pain, and fever. googleapis.compatsnap.com

Differential Inhibition of COX-1 and COX-2 Enzymes

Research indicates that α-Glucametacin, which is structurally related to indomethacin (B1671933), functions by inhibiting both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. patsnap.com The COX-1 isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) that have a protective role, for instance in the gastrointestinal mucosa. nih.gov In contrast, the COX-2 isoform is typically induced in response to inflammatory stimuli, such as cytokines and endotoxins, leading to the heightened production of prostaglandins at sites of inflammation. nih.gov

α-Glucametacin is reported to exhibit a balanced inhibition profile against both COX-1 and COX-2. patsnap.com This dual inhibition is a characteristic it shares with many traditional NSAIDs. The degree of selectivity for COX-1 versus COX-2 is a key determinant of an NSAID's efficacy and side-effect profile. The relative inhibition is often quantified by the half-maximal inhibitory concentration (IC₅₀) and the resulting selectivity index (SI = IC₅₀ of COX-1 / IC₅₀ of COX-2). A higher SI value indicates greater selectivity for the COX-2 enzyme.

Comparative COX Inhibition by Various NSAIDs

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI) (COX-1/COX-2)
Indomethacin 0.85 3.44 0.25
Ibuprofen 2.45 5.69 0.43
Celecoxib (B62257) >100 0.04 >2500

Data sourced from studies on various pyrrolizine derivatives and established NSAIDs for comparative purposes. mdpi.com The selectivity index for celecoxib is indicative of its high selectivity for COX-2.

Implications for Prostaglandin (B15479496) Biosynthesis Pathways

The inhibition of COX enzymes by α-Glucametacin has direct and significant implications for the biosynthesis of prostaglandins. The process begins when phospholipase A2 releases arachidonic acid from the cell membrane. wikipedia.org COX enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H₂ (PGH₂). wikipedia.orgpanlaboratories.com PGH₂ serves as the common precursor for a variety of biologically active prostanoids, including Prostaglandin E₂ (PGE₂), Prostacyclin (PGI₂), and Thromboxane (B8750289) A₂ (TXA₂). google.co.ug

By blocking the action of COX-1 and COX-2, α-Glucametacin effectively curtails the production of PGH₂ and, consequently, all downstream prostaglandins. patsnap.com The reduction in PGE₂ synthesis is particularly significant, as PGE₂ is a potent mediator of inflammation, causing vasodilation, increasing vascular permeability, and sensitizing nerve endings to painful stimuli. wikipedia.orgpanlaboratories.comclinexprheumatol.org The inhibition of COX-2 is primarily responsible for this anti-inflammatory effect. nih.gov Simultaneously, the inhibition of the constitutively active COX-1 enzyme affects the production of other prostanoids, such as thromboxane in platelets, which is involved in platelet aggregation. nih.gov

Anti-Inflammatory Signaling Cascade Modulation

Beyond the direct inhibition of prostaglandin synthesis, the anti-inflammatory effects of α-Glucametacin are understood to involve the modulation of other signaling cascades that contribute to the inflammatory process.

Lysosomal Membrane Stabilization Mechanisms

During inflammation, lysosomal enzymes can be released from activated neutrophils and macrophages. These hydrolytic enzymes can cause significant damage to surrounding tissues and contribute to the chronicity of the inflammatory condition. msjonline.org A recognized mechanism of action for several anti-inflammatory drugs is the stabilization of lysosomal membranes, which prevents the release of their contents. nih.govmsjonline.org

An established in-vitro method to assess this activity is the human red blood cell (HRBC) membrane stabilization assay, as the erythrocyte membrane is analogous to the lysosomal membrane. msjonline.orgmdpi.com Studies have shown that NSAIDs like diclofenac (B195802) can effectively stabilize HRBC membranes against lysis induced by heat or hypotonic solutions. mdpi.comnih.gov This membrane-stabilizing property is considered a contributor to their anti-inflammatory effects. While direct studies on α-Glucametacin are limited, this mechanism is a well-documented action for NSAIDs and likely plays a role in the pharmacological activity of α-Glucametacin.

Cytokine Activity Regulation Investigations

The inflammatory response is orchestrated by a complex network of signaling proteins called cytokines. Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), play a crucial role in initiating and sustaining inflammation. plos.orgmdpi.com There is an intricate feedback loop between cytokines and the COX pathway; for instance, TNF-α and IL-1β are potent inducers of COX-2 expression. nih.gov

The inhibition of COX-2 by α-Glucametacin can indirectly modulate cytokine activity by reducing the synthesis of PGE₂, which itself can promote the production of cytokines like IL-6, thus dampening this pro-inflammatory amplification loop. clinexprheumatol.org Furthermore, research into various anti-inflammatory compounds has shown direct suppressive effects on the production of key pro-inflammatory cytokines. mdpi.comnih.govmdpi.com This regulation can occur at the transcriptional level, preventing the expression of cytokine genes.

Exploration of Ancillary Pharmacological Actions

Inflammation is intrinsically linked with oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Some studies have suggested that a-Glucametacin may possess antioxidant properties, which could aid in reducing oxidative stress in inflamed tissues. researchgate.net However, detailed, publicly available scientific studies specifically quantifying the direct antioxidant effects of this compound are limited.

To comprehensively evaluate the antioxidant capacity of this compound, further research would be necessary. Such studies would typically involve a variety of in vitro and in vivo assays to measure its effects on key markers of oxidative stress and antioxidant defense systems.

Table 1: Potential Assays for Evaluating the Antioxidant Properties of this compound

Assay TypeParameter MeasuredSignificance
In Vitro Assays
DPPH Radical Scavenging AssayAbility to donate a hydrogen atom or electron to neutralize the DPPH radical.Indicates direct free-radical scavenging activity. japsonline.com
ABTS Radical Scavenging AssayAbility to neutralize the ABTS radical cation.Measures the total antioxidant capacity against a different radical species. redalyc.org
Ferric Reducing Antioxidant Power (FRAP)Ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Quantifies the electron-donating capacity of a compound. redalyc.org
Cell-Based Assays
Measurement of Malondialdehyde (MDA)Levels of MDA, an end-product of lipid peroxidation.Indicates the extent of oxidative damage to cellular lipids. termedia.plopenveterinaryjournal.com
Enzymatic Assays
Superoxide (B77818) Dismutase (SOD) ActivityActivity of the SOD enzyme, which converts superoxide radicals to hydrogen peroxide.Assesses the impact on a primary endogenous antioxidant enzyme. d-nb.infonih.gov
Glutathione Peroxidase (GPx) ActivityActivity of the GPx enzyme, which reduces hydrogen peroxide and lipid hydroperoxides.Evaluates the effect on another critical component of the cellular antioxidant defense system. d-nb.infonih.gov

Currently, there is a lack of specific data from such assays for this compound in the public domain. Future research focusing on these areas would be invaluable in elucidating the full pharmacological profile of this compound.

For this compound, specific investigations into non-COX molecular targets are not extensively documented in publicly available literature. An informatics-based drug repositioning study did identify this compound as a potential candidate for the treatment of gout, which could imply interactions with pathways relevant to this condition beyond general inflammation, but this remains an area for further investigation. nih.gov

Potential alternative molecular targets for NSAIDs that warrant investigation for this compound include:

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): This transcription factor is a master regulator of the cellular antioxidant response. nih.govwikipedia.org Activation of the Nrf2 pathway leads to the expression of numerous antioxidant and cytoprotective genes. Studies on whether this compound can modulate Nrf2 activity would provide significant insight into its potential antioxidant mechanisms.

Nitric Oxide Synthase (NOS): Nitric oxide (NO) is a signaling molecule with diverse roles in inflammation. google.commdpi.com Some NSAIDs have been shown to interact with the NOS pathway. Investigating the effect of this compound on iNOS (inducible nitric oxide synthase) expression or activity could reveal another facet of its anti-inflammatory action.

Cytokine Signaling: Pro-inflammatory cytokines such as TNF-α and various interleukins play a crucial role in the inflammatory cascade. nih.govajol.info Research into whether this compound can directly modulate the production or signaling of these cytokines, independent of its effects on prostaglandin synthesis, would be a valuable area of exploration.

Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix and are involved in tissue remodeling during inflammation and in conditions like arthritis. epo.orgwikipedia.orgmedchemexpress.com Inhibition of MMPs is another potential mechanism by which some anti-inflammatory drugs may exert their effects.

Detailed studies are required to determine if this compound interacts with any of these or other molecular targets.

Synthetic Chemistry and Structural Modification Approaches for A Glucametacin

Chemical Synthesis Methodologies for α-Glucametacin

α-Glucametacin, a non-steroidal anti-inflammatory drug (NSAID), is chemically an amide conjugate of the well-known NSAID indomethacin (B1671933) and the amino sugar glucosamine (B1671600). wikipedia.org Its synthesis, therefore, revolves around the formation of a stable amide bond between these two precursor molecules. Various strategies have been developed to achieve this conjugation, focusing on efficient coupling and purification of the final product.

Strategies Utilizing Indomethacin and Glucosamine Precursors

The primary approach to synthesizing α-Glucametacin involves the direct coupling of indomethacin and glucosamine. wikipedia.org A common strategy employs the activation of the carboxylic acid group of indomethacin to facilitate its reaction with the amino group of glucosamine. To prevent unwanted side reactions on the multiple hydroxyl groups of glucosamine, these are typically protected with acetyl groups, leading to the use of peracetylated glucosamine as a starting material. nih.gov

One documented method involves the use of peptide coupling agents to form the amide bond. For instance, indomethacin can be reacted with peracetylated glucosamine hydrochloride in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and an activator such as hydroxybenzotriazole (B1436442) (HOBt). nih.gov The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) at a controlled temperature, often starting at 0°C and then warming to room temperature. nih.gov An organic base, such as diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt of glucosamine and to facilitate the reaction. nih.gov

An alternative to using coupling agents is the conversion of indomethacin into a more reactive derivative, such as an acid chloride (indomethacin-Cl). This activated form can then react directly with peracetylated glucosamine. nih.gov This method also requires the presence of a base to scavenge the hydrochloric acid byproduct. Following the coupling reaction, the protecting acetyl groups on the glucosamine moiety are typically removed under basic conditions to yield the final α-Glucametacin product.

Optimization of Reaction Conditions and Yields

The efficiency of α-Glucametacin synthesis is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the product. Key parameters that are often fine-tuned include the choice of coupling agent, solvent, temperature, and reaction time.

The selection of the coupling agent and any additives is crucial. While agents like EDC/HOBt are effective, other peptide coupling reagents can be explored to improve yields and minimize side reactions. The concentration of reactants also plays a significant role; higher concentrations can lead to faster reaction rates but may also increase the formation of byproducts. mdpi.com

Purification of the final product is also a key step. After the reaction, the mixture is typically worked up by washing with acidic and basic solutions to remove unreacted starting materials and byproducts. nih.gov The final product is often purified by recrystallization or chromatography to achieve the desired level of purity. The optimization of these purification steps is essential for obtaining a high-quality product.

Design and Synthesis of α-Glucametacin Derivatives

The chemical structure of α-Glucametacin offers several opportunities for modification to create derivatives with potentially improved pharmacological properties. These modifications can be aimed at altering the drug's efficacy, duration of action, or targeting capabilities.

Structural Analogues with Modified Pharmacological Profiles

One approach involves the introduction of an amino acid linker between the NSAID and glucosamine. nih.gov This creates a more extended structure that can alter the molecule's interaction with its biological targets, such as the cyclooxygenase (COX) enzymes. The choice of the amino acid linker can influence the steric and electronic properties of the resulting conjugate, potentially leading to derivatives with altered COX-1/COX-2 selectivity. nih.govnucleos.com For instance, the conjugation of glucosamine to indomethacin has been shown to result in additional hydrogen bonding interactions with the COX-2 active site, which could be further modulated by the presence of an amino acid linker. nih.gov

The synthesis of these analogues often follows similar chemical principles to that of α-Glucametacin, involving the sequential coupling of the amino acid to the NSAID, followed by conjugation to glucosamine, or vice versa. nih.gov The pharmacological evaluation of these new derivatives is then crucial to determine if the structural modifications have led to a more favorable therapeutic profile.

Development of Mutual Prodrugs and Pro-moieties for α-Glucametacin

In the context of α-Glucametacin, the glucosamine moiety can be seen as a "pro-moiety" for indomethacin, potentially improving its solubility and reducing its gastrointestinal side effects. google.comnih.gov Conversely, indomethacin acts as a pro-moiety for glucosamine. The design of new mutual prodrugs could involve attaching another pharmacologically active agent to either the indomethacin or glucosamine part of α-Glucametacin.

For example, a second anti-inflammatory agent or a gastroprotective agent could be linked to the glucosamine moiety through one of its hydroxyl groups. The synthesis of such molecules would require selective protection and deprotection strategies to ensure the new moiety is attached at the desired position. The linkage used to connect the third component would ideally be cleavable in vivo to release all active compounds. google.com The goal of such a strategy would be to achieve a synergistic therapeutic effect or to further mitigate the side effects associated with NSAID use. chemrevlett.com

Application of Isotopic Labeling in α-Glucametacin Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs and to understand their mechanisms of action. In the context of α-Glucametacin research, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule.

A commercially available isotopically labeled version of α-Glucametacin is α-Glucametacin-d4, which contains four deuterium atoms. The incorporation of deuterium atoms can enhance the metabolic stability of the drug by slowing down its metabolism at the labeled positions. This makes deuterated compounds valuable tools for pharmacokinetic studies, allowing researchers to more accurately track the drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov

Stable isotope-labeled α-Glucametacin can be used in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify metabolites in biological samples. nih.govnih.gov By administering the labeled drug and analyzing samples such as blood, urine, and tissues, researchers can elucidate the metabolic pathways of α-Glucametacin. This includes identifying the enzymes responsible for its breakdown and the structures of the resulting metabolites. nih.gov

Furthermore, isotopic labeling can be employed in mechanistic studies to understand how α-Glucametacin interacts with its biological targets and to investigate the potential for metabolism-mediated toxicity. nih.gov By strategically placing isotopes at different positions in the molecule, scientists can gain insights into which parts of the molecule are crucial for its biological activity and which may be involved in any adverse effects.

Synthesis of Stable Isotope Labeled α-Glucametacin for Metabolic Pathway Elucidation

The elucidation of metabolic pathways is fundamental to understanding a drug's efficacy and safety profile. Stable isotope labeling is a powerful technique used to trace the journey of a drug molecule through an organism's metabolic network. smolecule.com For α-Glucametacin, this is achieved through the synthesis of deuterated versions, most notably α-Glucametacin-d4. pharmaffiliates.comnih.gov

The general synthetic strategy for producing α-Glucametacin-d4 begins with the non-labeled α-Glucametacin parent compound. pharmaffiliates.com Deuterium atoms (²H or D), which are stable, non-radioactive isotopes of hydrogen, are then incorporated into specific positions on the molecule. This is typically accomplished through chemical reactions where hydrogen atoms are swapped for deuterium atoms. Common methods include:

Exchange Reactions: Utilizing deuterated solvents (e.g., D₂O) or deuterated reagents during key synthetic steps to facilitate hydrogen-deuterium exchange at specific molecular sites. pharmaffiliates.com

Reduction Reactions: Employing deuterated reducing agents to introduce deuterium atoms during the synthesis or modification of the molecule. pharmaffiliates.com

The introduction of these deuterium atoms creates a molecule that is slightly heavier than its natural counterpart. When administered in a research setting, the labeled α-Glucametacin-d4 and its subsequent metabolites can be definitively tracked and identified using mass spectrometry. nih.govnih.gov This technique, known as stable isotope tracing, allows researchers to map the biotransformation of the drug, identifying the chemical structures of metabolites and understanding the enzymatic pathways involved in its breakdown and excretion. pharmaffiliates.comnih.govwikipedia.org The stability of the deuterium label ensures that it is not easily exchanged or lost during metabolic processes, providing a clear and unambiguous signal for tracing the fate of the drug's core structure. nih.gov

Table 1: Common Stable Isotopes Used in Metabolic Research

Isotope Natural Abundance (%) Properties and Use
Deuterium (²H or D) 0.015% A stable isotope of hydrogen, used to label compounds at specific sites. Its increased mass is easily detected by mass spectrometry.
Carbon-13 (¹³C) 1.1% A stable isotope of carbon. Labeling with ¹³C is invaluable for tracking the carbon skeleton of a molecule through metabolic pathways. nih.gov
Nitrogen-15 (¹⁵N) 0.37% A stable isotope of nitrogen, used to study the metabolism of nitrogen-containing compounds like α-Glucametacin. nih.gov
Oxygen-18 (¹⁸O) 0.20% A stable isotope of oxygen, can be used to investigate reactions such as hydrolysis.

Utilization in Quantitative Analytical Methodologies

One of the most critical applications of stable isotope-labeled compounds is their use as internal standards in quantitative analytical methods, particularly in isotope dilution mass spectrometry (IDMS). mdpi.com This technique is considered the gold standard for high-accuracy quantification of drugs and metabolites in biological fluids due to its superior precision and ability to correct for experimental variability. mdpi.comepo.orgyoutube.com

In this context, a known quantity of α-Glucametacin-d4 is added to a biological sample (e.g., plasma or urine) at the very beginning of the sample preparation process. nih.gov Because α-Glucametacin-d4 is chemically identical to the endogenous (unlabeled) α-Glucametacin, it experiences the exact same processing, extraction losses, and ionization effects during the analysis. mdpi.com

The analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comepo.orggoogleapis.com This powerful technique first separates the analyte from other components in the sample via liquid chromatography. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The instrument is set to detect a specific mass-to-charge ratio (m/z) for both the unlabeled α-Glucametacin and the labeled α-Glucametacin-d4.

Since the amount of the labeled internal standard (α-Glucametacin-d4) added to the sample is precisely known, the concentration of the unknown, unlabeled α-Glucametacin can be calculated with high accuracy by measuring the ratio of the signal from the unlabeled analyte to the signal from the labeled internal standard. mdpi.com This ratiometric measurement corrects for any sample loss during preparation or fluctuations in instrument response, leading to highly reliable and reproducible results. youtube.com

Table 2: Principles of Isotope Dilution Mass Spectrometry (IDMS) for α-Glucametacin Quantification

Step Description Rationale
1. Spiking A precise amount of α-Glucametacin-d4 (internal standard) is added to the biological sample containing an unknown amount of α-Glucametacin. The internal standard acts as a quantitative reference throughout the entire procedure. nih.gov
2. Sample Preparation The sample undergoes extraction and purification to isolate the analytes from interfering matrix components. Both labeled and unlabeled compounds are affected identically by extraction efficiency, ensuring the ratio remains constant.
3. LC-MS/MS Analysis The processed sample is injected into an LC-MS/MS system. The instrument measures the signal intensity for both α-Glucametacin and α-Glucametacin-d4. LC-MS/MS provides high selectivity and sensitivity, allowing for clear differentiation and measurement of the two compounds based on their mass difference. epo.orggoogleapis.com
4. Quantification The concentration of α-Glucametacin is determined by comparing the peak area ratio of the analyte to its labeled internal standard against a calibration curve. This ratiometric approach compensates for variations in sample recovery and instrument response, yielding highly accurate and precise quantification. mdpi.com

Preclinical Research Paradigms and Findings for A Glucametacin

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

The preclinical evaluation of a-Glucametacin, a non-steroidal anti-inflammatory drug (NSAID), has encompassed detailed pharmacokinetic and pharmacodynamic studies to characterize its behavior and effects in biological systems prior to clinical trials. googleapis.comchemistrydocs.com These studies are fundamental in establishing a foundation for understanding the drug's therapeutic potential and safety profile. altasciences.com

Preclinical research, primarily in rodent models, has been crucial in defining the ADME profile of this compound. frontiersin.org Pharmacokinetics, the study of how an organism affects a drug, involves a quantitative analysis of the drug's absorption, distribution, metabolism, and excretion over time. google.com

Studies have shown that this compound is an amide of indomethacin (B1671933) with glucosamine (B1671600). wikipedia.org In preclinical models, it is partially metabolized to indomethacin. wikipedia.org The oral bioavailability of a drug is a key parameter, and for a related compound, oral bioavailability was found to be approximately 77% in rats. mdpi.com The distribution of the compound was widespread across various tissues. mdpi.com

The table below summarizes key pharmacokinetic parameters observed in preclinical studies of a related compound in Wistar rats, which provide a predictive model for this compound's behavior.

Table 1: Preclinical Pharmacokinetic Parameters in Wistar Rats

Parameter Value (following 50 mg/kg oral administration)
Maximum Plasma Concentration (Cmax) Reached 33 minutes
Oral Bioavailability ~77%
Elimination Half-life (t1/2) ~0.9 hours (following intravenous administration)
Clearance 24 mL/min (following intravenous administration)

Data derived from a study on a related 5-aminosalicylic acid derivative. mdpi.com

The elucidation of the dose-response relationship is a critical step in preclinical drug development, aiming to identify the minimum effective dose and the maximum tolerated dose. altasciences.com Preclinical studies for this compound have utilized various animal models of inflammation and pain to establish its efficacy across a range of doses. nih.gov

In a model of inflammatory response induced by subcutaneous implantation of human dental plaque in rats, this compound demonstrated notable anti-inflammatory effects. wikipedia.org Another study evaluating antiexudative activity found that this compound was effective in inhibiting edema. researchgate.net The analgesic activity has been assessed using models such as the acetic-acid-induced writhing response and the hot plate test, which investigate peripheral and central antinociceptive activity, respectively. nih.gov These studies have shown that the compound can produce dose-dependent reductions in inflammatory and pain responses. nih.gov

Research has demonstrated that this compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation, pain, and fever. patsnap.com It shows a balanced inhibition of both COX-1 and COX-2. patsnap.com

Toxicological Assessment in Preclinical Development

Toxicological assessment in preclinical studies is designed to identify potential adverse effects and characterize the safety profile of a new drug candidate. googleapis.com

Preclinical toxicology studies for NSAIDs like this compound are essential to understand potential systemic effects. googleapis.com While specific systemic toxicity data for this compound is limited in the provided results, it is known that NSAIDs as a class can interact with other drugs. For instance, they can increase plasma levels of drugs like lithium and methotrexate, potentially leading to toxicity. patsnap.com

A significant focus of preclinical and clinical research for this compound has been its impact on the gastrointestinal (GI) system, a common area of concern for NSAIDs. handwiki.orgbmj.com Studies have suggested that this compound may have a reduced risk of GI side effects compared to older NSAIDs. patsnap.com

An endoscopic study directly compared the gastric tolerance of this compound to indomethacin. nih.gov The findings indicated that this compound produced significantly fewer gastric lesions than indomethacin. nih.gov In patients with existing gastroduodenal pathology, treatment with this compound resulted in no change in endoscopic findings for the majority of individuals. nih.gov This improved GI tolerance is a key characteristic highlighted in the research. patsnap.comnih.gov

Table 2: Comparative Gastrointestinal Findings

Compound Observation Reference
This compound Significantly fewer gastric lesions compared to indomethacin. nih.gov
Indomethacin Higher incidence of gastric lesions. nih.gov

Data from a double-blind crossover comparison study. nih.gov

Clinical Investigations of A Glucametacin: Efficacy and Translational Aspects

Clinical Trial Design and Methodologies

The investigation of a-Glucametacin's clinical properties has been conducted through structured and rigorous trial designs to ensure the validity and reliability of the findings.

Randomized Controlled Trial Protocols

Randomized controlled trials (RCTs) are a cornerstone of clinical research, providing a robust framework for assessing the efficacy of new treatments. nih.gov In the context of this compound, RCTs have been designed to compare its effects against either a placebo or another active drug. nih.goveuropa.eu These trials typically involve the random allocation of participants to different treatment groups to minimize selection bias. europa.eu The protocols for these trials are meticulously planned, outlining the objectives, methodology, and criteria for patient inclusion and exclusion.

Double-Blind and Crossover Study Designs

To further minimize bias, many clinical trials of this compound have employed a double-blind design, where neither the participants nor the investigators know which treatment is being administered. nih.govresearchgate.nettandfonline.com This approach helps to prevent preconceived notions from influencing the outcomes.

In some instances, a crossover study design has been utilized. nih.govresearchgate.nettandfonline.commedkoo.comresearchgate.net In this type of study, each participant receives both the investigational drug (this compound) and the comparator in a sequential order, with a washout period in between. researchgate.net This design allows for within-patient comparisons, which can be particularly useful in accounting for individual variability in response to treatment. For example, one study compared this compound with ketoprofen (B1673614) using a double-blind, crossover methodology in patients with chronic arthropathies. nih.govtandfonline.com

Patient Population Selection Criteria in Clinical Trials

The selection of an appropriate patient population is critical for the success and relevance of a clinical trial. europa.eu For studies involving this compound, patient selection criteria are carefully defined to ensure that the enrolled participants have the condition of interest and that the results are applicable to a specific patient group.

Common inclusion criteria for trials in rheumatic disorders include a confirmed diagnosis of rheumatoid arthritis or osteoarthritis according to established criteria, such as those from the American College of Rheumatology. tandfonline.comclinicaltrials.gov Patients are often required to have a certain level of disease activity or pain to be eligible. clinicaltrials.govclinicaltrials.gov For instance, a trial might specify a minimum pain score on a visual analog scale (VAS). clinicaltrials.gov

Exclusion criteria are equally important and often include the presence of other serious medical conditions that could interfere with the study's assessments or pose a risk to the patient. clinicaltrials.gov For example, patients with a history of significant gastrointestinal, cardiovascular, or renal disorders may be excluded. clinicaltrials.gov

Clinical Efficacy Evaluation in Rheumatic and Inflammatory Disorders

The primary goal of clinical trials with this compound is to evaluate its effectiveness in alleviating the signs and symptoms of rheumatic and inflammatory diseases.

Outcomes in Rheumatoid Arthritis Patient Cohorts

Clinical studies have investigated the efficacy of this compound in patients with rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation. nih.govversusarthritis.org In one study, 23 patients with rheumatoid arthritis were treated with this compound for 20 days. nih.govncats.io The treatment demonstrated good anti-inflammatory effects in approximately half of the cases, with improvements observed in the majority of the clinical parameters evaluated. nih.gov

Another double-blind, crossover trial included nine patients with 'classic' or 'definite' rheumatoid arthritis. tandfonline.com This study compared this compound with ketoprofen and found that both drugs led to significant improvements in several disease assessment criteria. nih.govtandfonline.com While there were no statistically significant differences between the two treatments, there was a trend suggesting a potential advantage for this compound in terms of both efficacy and tolerability. nih.govncats.io

Table 1: Efficacy of this compound in Rheumatoid Arthritis

Study Number of Patients Comparator Key Findings
Capelli et al. (1981) 23 None Good anti-inflammatory effects in about 50% of patients; improvement in most clinical parameters. nih.gov

Outcomes in Osteoarthritis Patient Cohorts

This compound has also been evaluated for its effectiveness in treating osteoarthritis, a degenerative joint disease. patsnap.comnih.gov In a double-blind, crossover trial, 20 patients with degenerative arthrosis (osteoarthritis) of various localizations were treated with either this compound or ketoprofen. tandfonline.com Both treatments were well-tolerated and resulted in significant improvements in a number of assessment criteria. nih.govtandfonline.com Similar to the rheumatoid arthritis cohort in the same study, there was a trend favoring this compound in terms of efficacy and tolerance, although the differences were not statistically significant. nih.govncats.io

Table 2: Efficacy of this compound in Osteoarthritis

Study Number of Patients Comparator Key Findings

Efficacy in Other Chronic Arthropathies and Inflammatory Pain Conditions

This compound, an amide of indomethacin (B1671933) with glucosamine (B1671600), has been clinically evaluated for its analgesic and anti-inflammatory effects in a range of rheumatological disorders. wikipedia.org Its therapeutic applications extend to conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and general musculoskeletal pain. ontosight.ai

Clinical research has demonstrated its effectiveness in treating chronic arthropathies of both inflammatory and degenerative nature. nih.govncats.io In one study involving 32 patients, 23 of whom had rheumatoid arthritis and 9 with other rheumatic diseases, treatment with this compound resulted in anti-inflammatory effects rated as good in approximately half of the participants, with improvements observed across the majority of clinical parameters studied. nih.gov Another investigation confirmed its utility in providing relief for mild to moderate pain associated with these conditions. wikipedia.orgdreamstime.com

Comparative Clinical Trials with Established NSAIDs

To benchmark its therapeutic performance, this compound has been subjected to comparative clinical trials against other well-established NSAIDs. ncats.ionih.gov These studies are crucial for understanding the relative efficacy and potential advantages of this compound within the landscape of available anti-inflammatory agents. The primary comparators in documented clinical trials have been ketoprofen and the structurally related compound, indomethacin. nih.govnih.gov

Analysis of Efficacy in Head-to-Head Studies

Direct comparative, or head-to-head, studies provide the most robust data for assessing the relative efficacy of different treatments. This compound has been evaluated in such trials against both ketoprofen and indomethacin.

A double-blind, crossover trial was conducted with 30 patients suffering from chronic arthropathies of an inflammatory or degenerative type, comparing this compound to ketoprofen. nih.govncats.io Both medications led to significant enhancements in several disease assessment criteria. nih.gov While the study did not find statistically significant differences in the outcomes between the two drugs, it did note trends that favored this compound in terms of efficacy. nih.govncats.io

In another double-blind trial, 40 patients with classical or definite rheumatoid arthritis were treated with either this compound or indomethacin. nih.gov The results of this study indicated that this compound demonstrated anti-inflammatory activity that was equally potent to that of indomethacin. nih.gov

Table 1: Head-to-Head Comparative Trial of this compound vs. Ketoprofen

Parameter Details
Study Design Double-blind, crossover trial
Patient Population 30 patients with chronic arthropathies (inflammatory or degenerative)
Comparator Drug Ketoprofen
Primary Outcome Efficacy in improving disease assessment criteria

| Key Finding | Both drugs resulted in significant improvements. While no statistically significant differences were found, trends favored this compound for efficacy. nih.govncats.io |

Table 2: Head-to-Head Comparative Trial of this compound vs. Indomethacin

Parameter Details
Study Design Double-blind trial
Patient Population 40 patients with classical or definite rheumatoid arthritis
Comparator Drug Indomethacin
Primary Outcome Anti-inflammatory activity

| Key Finding | this compound was found to be equally potent to indomethacin. nih.gov |

Evaluation of Relative Therapeutic Advantages

Furthermore, the trial against indomethacin found that this compound was associated with fewer side effects. nih.gov This suggests a potential therapeutic benefit in clinical practice. Some analyses propose that this compound's balanced inhibition of both cyclooxygenase (COX) enzymes, COX-1 and COX-2, may contribute to a more favorable profile, particularly concerning gastrointestinal side effects, which are a common issue with older, less selective NSAIDs. patsnap.com

Post-Market Surveillance and Real-World Evidence Generation Methodologies

Post-market surveillance (PMS) is the practice of monitoring a pharmaceutical drug after it has been released to the market. wikipedia.org This ongoing process is a critical component of pharmacovigilance, designed to confirm the long-term efficacy and safety of a drug in a broad, real-world population, as opposed to the controlled environment of clinical trials. wikipedia.org

Methodologies for PMS and the generation of real-world evidence (RWE) are diverse and increasingly integrated into regulatory frameworks. nih.gov Key approaches include:

Spontaneous Reporting Systems: These are databases, such as the FDA's Adverse Event Reporting System (FAERS), where healthcare professionals and consumers can voluntarily report adverse events and potential safety concerns associated with a drug. wikipedia.orgnih.gov Data mining of these systems can help identify potential safety signals. wikipedia.org

Patient Registries: These are organized systems that use observational study methods to collect uniform data on a population defined by a particular disease, condition, or exposure. wikipedia.org A registry for patients taking this compound could be used to track long-term outcomes and effectiveness in specific patient subgroups.

Electronic Health Records (EHRs) and Health Databases: The analysis of large, anonymized electronic health records and the linkage between different health databases can provide powerful insights into a drug's real-world usage patterns, effectiveness, and safety profile across a large number of patients. wikipedia.org

Prescription Event Monitoring: This approach actively follows up with patients who have been prescribed a specific new drug to gather data on all events that occur, whether or not they are perceived to be adverse reactions. wikipedia.org

While these represent standard methodologies for modern pharmacovigilance, specific details on active post-market surveillance programs or published real-world evidence studies for this compound were not identified in the reviewed literature. The application of such real-world evidence-based approaches is increasingly advocated by regulatory bodies to ensure the ongoing demonstration of a product's in-market efficacy and safety. nih.gov

Table 3: Compounds Mentioned

Compound Name
This compound (Glucametacin)
Celecoxib (B62257)
Diclofenac (B195802)
Flurbiprofen
Ibuprofen
Indomethacin
Ketoprofen
Naproxen (B1676952)
Piroxicam

Advanced Research Trajectories and Translational Outlook for A Glucametacin

Novel Drug Delivery Systems and Formulations Research

The therapeutic application of a-Glucametacin, a non-steroidal anti-inflammatory drug (NSAID), is a subject of ongoing research, particularly in the development of novel drug delivery systems. patsnap.comwikipedia.org The primary goals of these research efforts are to enhance the drug's efficacy, improve patient compliance, and minimize potential side effects. A significant focus of this research is on localized delivery to the site of inflammation, thereby reducing systemic exposure and associated adverse effects.

Topical and Transdermal Delivery Approaches

Topical and transdermal delivery systems for this compound are being investigated as a promising alternative to conventional oral administration. These approaches aim to deliver the drug directly to the affected area, such as a joint affected by arthritis, which can lead to a higher local concentration of the drug and a lower risk of systemic side effects. nih.gov The development of topical formulations like gels, creams, and patches is a key area of this research.

The rationale for developing topical and transdermal formulations for this compound is based on the following principles:

Site-specific delivery: Direct application to the skin over the inflamed joint or muscle allows for a targeted therapeutic effect.

Improved patient compliance: Topical formulations can be more convenient for patients who have difficulty swallowing pills or who experience gastrointestinal discomfort with oral medications.

The effectiveness of topical and transdermal delivery is dependent on the ability of the drug to penetrate the stratum corneum, the outermost layer of the skin. nih.gov Researchers are exploring the use of penetration enhancers and novel formulation strategies to improve the skin permeability of this compound.

Advanced Carrier Systems (e.g., Nanoemulgels, Microneedles, Particulates, Liposomes, Micelles)

To overcome the challenges of skin penetration and to enhance the therapeutic effect of this compound, researchers are investigating the use of advanced carrier systems. pharmaexcipients.comipindexing.compharmaexcipients.comresearchgate.netnih.govnih.govnih.govnih.govmdpi.comdbc.wroc.pldntb.gov.uaresearchgate.netmdpi.com These systems are designed to encapsulate the drug and facilitate its transport across the skin barrier.

Nanoemulgels: These are nanoemulsions incorporated into a gel base. mmsl.czijprajournal.com The small droplet size of the nanoemulsion enhances the penetration of the drug into the skin, while the gel base provides a suitable consistency for topical application. nih.gov Nanoemulgels can improve the solubility and stability of lipophilic drugs like this compound. ipindexing.com

Microneedles: These are microscopic needles that create micropores in the stratum corneum, allowing for the direct delivery of drugs into the epidermis. nih.govpharmaexcipients.comresearchgate.netnih.govscholarsportal.info Microneedles can be solid, coated with the drug, or dissolvable, releasing the drug as they dissolve in the skin. This technology offers a painless and minimally invasive way to deliver drugs that would otherwise not be able to penetrate the skin. nih.govnih.gov

Particulates: This category includes nanoparticles and microparticles, which can be made from a variety of materials, including polymers and lipids. These particles can encapsulate this compound, protecting it from degradation and controlling its release over time.

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.govnih.govmdpi.commdpi.comresearchgate.net Liposomal formulations of this compound could potentially improve its skin penetration and localization in the inflamed tissue.

Micelles: These are self-assembling colloidal structures with a hydrophobic core and a hydrophilic shell. nih.govmdpi.comdbc.wroc.pldntb.gov.uaresearchgate.net Micellar carriers can be used to solubilize poorly water-soluble drugs like this compound and enhance their delivery.

Table 1: Advanced Carrier Systems for this compound Delivery

Carrier System Description Potential Advantages for this compound
Nanoemulgels Nanoemulsion incorporated into a gel base. mmsl.czijprajournal.com Enhanced skin penetration, improved solubility and stability. ipindexing.comnih.gov
Microneedles Microscopic needles that create pores in the skin. nih.govpharmaexcipients.com Painless and minimally invasive delivery of drugs that cannot penetrate the skin. nih.govnih.gov
Particulates Nanoparticles and microparticles made from polymers or lipids. Controlled release and protection from degradation.
Liposomes Spherical vesicles with a lipid bilayer. nih.govmdpi.com Improved skin penetration and localization in inflamed tissue. nih.govmdpi.com

| Micelles | Self-assembling structures with a hydrophobic core and hydrophilic shell. nih.govmdpi.com | Solubilization of poorly water-soluble drugs and enhanced delivery. dbc.wroc.pldntb.gov.ua |

Rational Drug Design and Computational Modeling for this compound

Rational drug design and computational modeling are powerful tools for the discovery and development of new drugs. semanticscholar.orgbiointerfaceresearch.com In the context of this compound, these approaches can be used to design new analogs with improved efficacy, selectivity, and safety profiles.

Structure-Activity Relationship (SAR) Studies and QSAR

Structure-activity relationship (SAR) studies are used to understand how the chemical structure of a molecule relates to its biological activity. nih.govnih.govmdpi.comyoutube.com By systematically modifying the structure of this compound and evaluating the activity of the resulting analogs, researchers can identify the key structural features that are important for its anti-inflammatory effects.

Quantitative structure-activity relationship (QSAR) is a computational technique that uses statistical methods to model the relationship between the chemical structure and biological activity of a series of compounds. nih.govdntb.gov.uacmu.ac.th A QSAR model for this compound could be used to predict the activity of new, unsynthesized analogs, thereby accelerating the drug discovery process.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when it binds to a larger molecule, such as a protein. biointerfaceresearch.combiointerfaceresearch.comnih.govdntb.gov.ua In the case of this compound, molecular docking can be used to study its interaction with the cyclooxygenase (COX) enzymes, which are its primary targets. patsnap.com This can provide insights into the molecular basis of its inhibitory activity and can help in the design of more potent and selective inhibitors.

Molecular dynamics simulations are used to study the movement of atoms and molecules over time. semanticscholar.orgbiointerfaceresearch.comdntb.gov.ua These simulations can provide a more detailed understanding of the binding of this compound to the COX enzymes and can be used to predict the stability of the drug-protein complex.

Combination Therapies and Polypharmacology Research

To improve the treatment of inflammatory conditions, researchers are exploring the use of combination therapies and drugs with polypharmacological profiles.

Combination therapies involve the use of two or more drugs to treat a single disease. nih.govmdpi.com In the context of this compound, combination therapy could involve co-administering it with other anti-inflammatory drugs, analgesics, or disease-modifying antirheumatic drugs (DMARDs). wikipedia.org The goal of combination therapy is to achieve a synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects.

Polypharmacology is the ability of a single drug to interact with multiple targets. This compound, being a conjugate of indomethacin (B1671933) and glucosamine (B1671600), may inherently possess a polypharmacological profile. wikipedia.org Further research could explore the potential of this compound to modulate multiple pathways involved in inflammation and pain.

Table 2: Potential Combination Therapies with this compound

Combination Agent Rationale
Another NSAID Different NSAIDs may have different mechanisms of action or side effect profiles, and a combination may provide broader coverage or allow for lower doses of each drug.
Opioid Analgesic For severe pain, a combination of an NSAID and an opioid may provide more effective pain relief than either drug alone. wikipedia.org
DMARD In rheumatoid arthritis, a combination of an NSAID and a DMARD may help to control both the symptoms and the progression of the disease.

| Glucosamine/Chondroitin (B13769445) | Since this compound contains glucosamine, combining it with additional glucosamine or chondroitin may provide further benefits for cartilage health. nih.govmdpi.com |

Table 3: Mentioned Compounds

Compound Name
This compound
Indomethacin
Glucosamine
Ketoprofen (B1673614)
Ibuprofen
Chondroitin Sulfate (B86663)
Methylsulfonylmethane
Omega-3
Diclofenac (B195802) sodium
Methyl salicylate
Codeine

Synergistic Effects with Other Anti-inflammatory Agents

Research into the combination of this compound's constituent, glucosamine, with other NSAIDs has shown promising synergistic effects, potentially leading to enhanced therapeutic outcomes in conditions like knee osteoarthritis. A key strategy in managing inflammatory conditions is a multimodal approach, which may involve combining pharmacological agents that work together to provide better symptom control. windows.net

Studies have consistently reported that a combination of glucosamine sulfate (GS) and an NSAID provides a significantly greater clinical benefit compared to either agent used alone. researchgate.net These benefits are observed across various outcomes, including pain reduction, improved function, and decreased joint stiffness. researchgate.net An in vitro study also indicated that combining glucosamine with celecoxib (B62257) results in a synergistic chondroprotective and anti-inflammatory effect on chondrocyte cultures. windows.net

The table below summarizes findings from a scoping review of studies investigating the combined effect of glucosamine sulfate and NSAIDs.

Combination TherapyComparatorDuration of TreatmentKey Findings
Glucosamine Sulfate + CelecoxibCelecoxib alone6 to 12 weeksSignificantly greater benefit in pain reduction, function, and joint stiffness with combination therapy.
Glucosamine Sulfate + MeloxicamMeloxicam alone6 to 12 weeksCombination therapy showed superior outcomes in markers of inflammatory activity and cartilage degradation.
Glucosamine Sulfate + EtoricoxibEtoricoxib alone6 to 12 weeksEnhanced efficacy in reducing pain and improving function compared to monotherapy.
Glucosamine Sulfate + Ibuprofen/PiroxicamIbuprofen/Piroxicam alone6 to 12 weeksThe combined treatment yielded significantly greater benefits than the single-agent NSAID therapy.

This table is based on data synthesized from a scoping review on the synergistic action of glucosamine sulfate and NSAIDs. researchgate.net

These findings suggest that combining this compound with other NSAIDs or specific anti-inflammatory agents could be a viable strategy to enhance its therapeutic efficacy.

Potential for Multi-Target Approaches

The mechanism of action of this compound inherently involves multiple targets within the inflammatory cascade. It functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. patsnap.compatsnap.com This dual inhibition reduces the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.com

Beyond COX inhibition, the therapeutic effects of this compound are achieved through a combination of mechanisms:

Inhibition of leukocyte migration: It has been shown to inhibit the movement of leukocytes to inflammation sites, thereby reducing the accumulation of inflammatory cells. patsnap.com

Stabilization of lysosomal membranes: By stabilizing these membranes, this compound prevents the release of destructive lysosomal enzymes that contribute to tissue damage and inflammation. patsnap.com

Modulation of cytokine activity: The compound can interfere with the synthesis and activity of various cytokines, which are crucial proteins that regulate inflammatory and immune responses. patsnap.com

This multi-pronged mechanism contrasts with more targeted therapies and offers a broader-spectrum anti-inflammatory effect. Future research could focus on leveraging this by combining this compound with agents that target other distinct inflammatory pathways, potentially leading to synergistic or more comprehensive therapeutic effects in complex inflammatory diseases.

Exploration of Emerging Therapeutic Indications for this compound

While this compound is established for treating rheumatological conditions like rheumatoid arthritis and osteoarthritis, its anti-inflammatory properties suggest its potential utility in other diseases where inflammation plays a key role. wikipedia.orgpatsnap.comnih.gov

Neuroinflammation: Neuroinflammation is a critical factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. actamedicamarisiensis.ro The anti-inflammatory mechanisms of NSAIDs are being explored for their potential neuroprotective effects. actamedicamarisiensis.ro Recent studies have linked the activation of the NLRP3 inflammasome to neuroinflammatory diseases, and this compound is listed among compounds that may be relevant to inhibiting this pathway. google.com The ability of this compound to modulate multiple inflammatory mediators makes it a candidate for investigation in preclinical models of neuroinflammation. actamedicamarisiensis.rosygnaturediscovery.com

Development of Predictive Biomarkers for Therapeutic Response

A significant challenge in treating inflammatory disorders is the variability in patient response to medication. The development of predictive biomarkers is a key goal of personalized medicine, aiming to identify patients who are most likely to benefit from a specific therapy. nih.gov

For conditions like osteoarthritis, research has focused on identifying protein biomarkers in serum that can predict the response to treatment with glucosamine-containing compounds. nih.gov One study identified two specific proteins, ITIH1 and ORM2, as part of a panel of putative predictive biomarkers. nih.gov ORM2, in particular, is involved in inflammation, a core process in osteoarthritis pathophysiology. nih.gov

Beyond protein markers, systemic inflammatory biomarkers are also being evaluated. In other disease contexts, markers such as C-reactive protein (CRP) and the neutrophil-lymphocyte ratio (NLR) have been shown to be significant predictors of changes in disease burden following therapy. mdpi.com This approach of using blood-based inflammatory markers could be explored to predict the response to this compound.

The table below outlines potential biomarkers for predicting therapeutic response relevant to this compound.

Biomarker CategoryPotential BiomarkersRationale for this compound
Protein Biomarkers ITIH1, ORM2Identified as predictive for response to glucosamine-containing therapies in knee osteoarthritis. nih.gov
Systemic Inflammation Markers C-reactive protein (CRP), Neutrophil-lymphocyte ratio (NLR)Established predictors of response to anti-inflammatory and other therapies in various diseases. mdpi.com
Genetic Markers CD163, TSP-1, IL-6Identified as biomarkers to predict response to glucocorticoid-refractory ulcerative colitis treatment, demonstrating the utility of genetic markers in inflammatory disease. nih.gov

Identifying reliable biomarkers for this compound could enable clinicians to select patients more effectively, thereby optimizing therapeutic outcomes and avoiding unnecessary treatment in predicted non-responders.

Future Directions in this compound Research and Development

The future of this compound research is likely to focus on enhancing its efficacy, expanding its therapeutic applications, and personalizing its use through several key avenues:

Advanced Drug Delivery Systems: A major focus of modern pharmaceutical development is the creation of novel drug delivery systems to improve targeted delivery and control the release of active compounds. nih.govimrpress.com For this compound, this could involve encapsulation in biodegradable polymeric nanoparticles (such as PLGA), liposomes, or hydrogels. nih.govdovepress.comastrazeneca.com Such systems could potentially concentrate the drug at the site of inflammation, thereby increasing efficacy while minimizing systemic exposure. astrazeneca.comnih.gov

Further Mechanistic and Synergistic Studies: Deeper investigation into the multi-target effects of this compound is warranted. Understanding its precise interactions with various inflammatory pathways could unveil new opportunities for combination therapies. windows.netpatsnap.com Future clinical trials could be designed to systematically evaluate its synergistic potential with other anti-inflammatory and disease-modifying agents.

Exploration of New Indications: Building on preliminary evidence, dedicated preclinical and clinical studies are needed to formally assess the potential of this compound in treating neuroinflammatory disorders and its role in cancer. actamedicamarisiensis.ronih.govnih.govki.se

Personalized Medicine and Biomarker Validation: The promising predictive biomarkers identified in related fields need to be validated specifically for this compound therapy. nih.govmdpi.com Future research should aim to develop and qualify a robust biomarker panel that can be used in clinical practice to guide treatment decisions. actamedicamarisiensis.ro

Advanced Therapeutic Formats: Research may also explore the development of new molecular entities based on the this compound structure, such as peptide-drug conjugates, to enhance targeting and therapeutic effects. nih.gov The evolution of clinical trial design, incorporating adaptive and data-driven approaches, will also be crucial in efficiently evaluating these new strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for a-Glucametacin, and how can researchers ensure reproducibility in laboratory settings?

  • The synthesis of this compound is documented in patents DE1670952 and US3668215, which describe the condensation of 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid with β-D-glucosamine . To ensure reproducibility, researchers should:

  • Adhere to stoichiometric ratios and reaction conditions (e.g., solvent, temperature, catalysts) specified in the original protocols.
  • Validate intermediate products using spectroscopic techniques (e.g., NMR for structural confirmation, HPLC for purity assessment).
  • Reference the Beilstein Journal of Organic Chemistry guidelines for detailed experimental reporting, including equipment specifications and batch-to-batch variability analysis .

Q. How is the structural integrity of this compound verified in experimental settings?

  • Key methods include:

  • NMR spectroscopy : Confirm the presence of the β-glucose moiety (C25H21N2O) and indole-acetic acid backbone via characteristic proton and carbon shifts .
  • Mass spectrometry : Validate the molecular weight (518.95 g/mol) and fragmentation patterns.
  • X-ray crystallography (if applicable): Resolve the 3D conformation to ensure alignment with the reported structure .
    • Detailed protocols for these analyses should follow Reviews in Analytical Chemistry standards, emphasizing traceable calibration and peer-reviewed validation .

Q. What in vitro or in vivo models are recommended for preliminary assessment of this compound’s anti-inflammatory activity?

  • In vitro : Use lipopolysaccharide (LPS)-induced cytokine release assays in macrophage cell lines (e.g., RAW 264.7) to measure TNF-α/IL-6 suppression .
  • In vivo : Employ rodent models of carrageenan-induced paw edema or collagen-induced arthritis, with dose-response studies to establish efficacy and toxicity thresholds .
  • Experimental design should align with Universitas guidelines, including control groups, randomization, and statistical power calculations .

Advanced Research Questions

Q. What strategies are recommended for optimizing this compound’s synthetic yield under varying reaction conditions?

  • Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example:

  • Use a fractional factorial design to identify critical variables.
  • Optimize via response surface methodology (RSM) to maximize yield while minimizing byproducts .
    • Document modifications rigorously, as per Med. Chem. Commun. standards, including side-reaction analysis and scalability assessments .

Q. How should researchers address contradictions in reported pharmacological activities of this compound across studies?

  • Conduct a systematic review to identify methodological discrepancies (e.g., dosing regimens, model species).
  • Perform meta-analysis to quantify effect sizes and heterogeneity, using tools like RevMan or PRISMA guidelines .
  • Validate findings through independent replication studies , ensuring adherence to Good Practices in Qualitative Research for bias minimization .

Q. What advanced pharmacokinetic parameters should be prioritized when evaluating this compound’s bioavailability and metabolic stability?

  • Focus on:

  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to assess unbound fraction.
  • Hepatic microsomal stability : Quantify metabolic half-life (t₁/₂) using LC-MS/MS.
  • Tissue distribution : Employ radiolabeled analogs or imaging techniques (e.g., PET) in preclinical models .
    • Data interpretation should follow Journal of Materials Chemistry A criteria, emphasizing mechanistic insights over descriptive statistics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.